molecular formula F3S B1265598 Antimony trifluoride CAS No. 7783-56-4

Antimony trifluoride

Cat. No. B1265598
CAS RN: 7783-56-4
M. Wt: 178.76 g/mol
InChI Key: GUNJVIDCYZYFGV-UHFFFAOYSA-K
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Patent
US04562009

Procedure details

A 2-liter round bottom flask equipped with a condenser and mechanical stirrer was charged with 1 liter (6.6 moles) of hexachloroacetone, 411.2 g (2.2 moles) of anhydrous antimony trifluoride and 30 ml of antimony pentachloride. The mixture was heated to 140° C. for a period of one hour then cooled to 0° C. The liquid portion of the reaction was decanted from the salts of the reaction and washed with 5×200 ml portions of 12N HCl dried over MgSO4 and distilled. The fraction boiling at 160°-167° C. afforded 700 g of product as a 3:1 mixture of pentachlorofluoro and tetrachlorodifluoro acetones, respectively, and was used without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
411.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:10])([Cl:9])[C:3]([C:5](Cl)([Cl:7])[Cl:6])=[O:4].[Sb](F)(F)[F:12]>[Sb](Cl)(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]([Cl:10])([Cl:9])[C:3]([C:5]([Cl:7])([Cl:6])[F:12])=[O:4]

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
411.2 g
Type
reactant
Smiles
[Sb](F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
[Sb](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter round bottom flask equipped with a condenser and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The liquid portion of the reaction was decanted from the salts of the reaction
WASH
Type
WASH
Details
washed with 5×200 ml portions of 12N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C(F)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 700 g
YIELD: CALCULATEDPERCENTYIELD 128.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.